molecular formula C11H11N3 B362730 2-N-pyridin-2-ylbenzene-1,2-diamine CAS No. 26148-38-9

2-N-pyridin-2-ylbenzene-1,2-diamine

Cat. No. B362730
CAS RN: 26148-38-9
M. Wt: 185.22g/mol
InChI Key: SMNUYINHUNGHMQ-UHFFFAOYSA-N
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Description

2-N-pyridin-2-ylbenzene-1,2-diamine, also known as PBD, is a small molecule that has been extensively studied for its potential applications in scientific research. PBD is a heterocyclic compound that contains both a pyridine and a benzene ring, and has been found to have a wide range of biological activities.

Scientific Research Applications

Synthesis and Coordination Chemistry

The synthesis and coordination chemistry of ligands related to 2-N-pyridin-2-ylbenzene-1,2-diamine have been explored for their versatility in forming complexes. These compounds, including derivatives of pyridine and related heterocyclic groups, have shown promise in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005).

Novel Organosoluble Polymers

Research has focused on the development of new polymers incorporating pyridine heterocyclic groups. For instance, polymers derived from diamines containing pyridine and pyrene groups have demonstrated high solubility, thermal stability, and distinctive optical and electrochemical properties. These materials are suitable for various applications, including flexible films and electrochromic devices (Liaw, Wang, & Chang, 2007).

Complex Chemistry and Catalysis

The formation of complexes through the condensation of diamines with aldehydes has been explored for its potential in catalysis and material science. For example, the synthesis of bis-quinoxalines and bis-pyrido[2,3-b]pyrazines through double condensation processes offers new pathways for creating materials with unique properties (Ahmadi Sabegh & Khalafy, 2018).

Photophysical and Photochemical Applications

Compounds containing this compound units have been investigated for their photophysical and photochemical applications. For instance, their complexation with metals like cadmium has been studied for the development of materials with potential applications in sensing, light-emitting devices, and photovoltaics (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).

Solar Energy Conversion

The efficiency of dye-sensitized solar cells has been enhanced through the introduction of pyridine-anchor co-adsorbents. These materials have been shown to improve the absorption spectrum, reduce charge recombination, and prolong electron lifetime, demonstrating their utility in increasing the conversion efficiency of solar cells (Wei, Yang, Fan, Wang, Dong, Zhou, & Luan, 2015).

properties

IUPAC Name

2-N-pyridin-2-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNUYINHUNGHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(Z)-α-fluorocinnamoyl chloride (Amino, Y.; Kawada, K.; Toi, K.; Kumashiro, I.; Fukushima, K. Chem. Pharm. Bull., 1988, 36, 4426) according to the preparation of (E)-1-(2-pyridyl)-2-styryl-1H-benzimidazole (Example 1, method A). MW: 315.35; mp: 124.5-125.3° C.; 1H-NMR (CDCl3) δ: 8.72-8.66 (1H, m), 7.94 (1H, ddd, J=7.3, 7.3, 1.8 Hz), 7.88-7.83 (1H, m), 7.62-7.55 (2H, m), 7.52-7.25 (8H, m), 7.00 (1H, d, J=38.5 Hz).
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